![molecular formula C11H13N3O3 B2728600 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione CAS No. 119350-44-6](/img/no-structure.png)

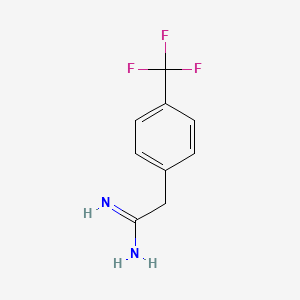

6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

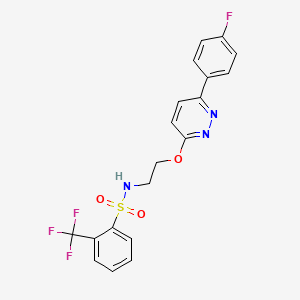

“6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione” is a complex organic compound. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves complex chemical reactions. For instance, a new tandem method was developed for the synthesis of thiazole-substituted pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives . The method consists of a tandem reaction involving a subsequent formation of first the thiazole and then the triazine ring upon the addition of phenacyl bromide to a product of the condensation reaction between ethyl 2-formyl-1H-pyrrole-1-carboxylate .Molecular Structure Analysis

The molecular structure of “6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione” is complex and detailed analysis would require more specific information. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .科学的研究の応用

Synthesis of Novel Compounds

Researchers have synthesized various derivatives of "6-Acetyl-1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione" exploring their potential in different scientific domains. For instance, the synthesis of 7-Alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-diones and their subsequent reactions to form 4-Alkylamino-2,5-dimethyl-2,3-dihydrofuro[3,2-e]pyrimidin-6-ones have been described. These processes involve the use of palladium (II) chloride and explore the chemical reactivity of the compound under various conditions (Ishikawa et al., 1992).

Antimicrobial Activity

The compound's derivatives have been investigated for their antimicrobial properties. A study synthesized new Schiff Bases of Pyrido[1,2-a]Pyrimidine derivatives with certain amino acids, showing promising antibacterial and antifungal activities. This research highlights the compound's role in developing potential antimicrobial agents (Alwan et al., 2014).

Structural and Computational Exploration

Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been synthesized and extensively characterized using spectral techniques and computational methods. This work underscores the compound's utility in the synthesis of structurally diverse molecules with potential electronic and photophysical properties (Ashraf et al., 2019).

Antitumor and Catalytic Activities

Research into the antitumor and catalytic properties of pyrimidine derivatives coordination complexes has been conducted, demonstrating the wide-ranging applications of "6-Acetyl-1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione" derivatives in medicinal chemistry and materials science. These studies have explored the synthesis, structures, and biological activities of these compounds, revealing their potential in therapeutic and industrial applications (Lu et al., 2015).

Novel Synthesis Approaches

Efforts have also been made in developing novel synthesis approaches for pyrido[2,3-d]pyrimidines and related compounds, contributing to the expansion of methodologies in organic synthesis and the discovery of new molecules with potential biological activities (Youssif et al., 1999).

将来の方向性

作用機序

Target of Action

The primary target of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family .

Mode of Action

6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione acts as an inhibitor of PARP-1 . It compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway, specifically the DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

It is mentioned that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This results in high cytotoxicity against certain human cancer cell lines .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione involves the condensation of 2,4-dioxo-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "2,4-dioxo-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Add 2,4-dioxo-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine to a reaction vessel", "Add acetic anhydride to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 4-6 hours", "Cool the reaction mixture to room temperature", "Filter the solid product", "Wash the solid product with a suitable solvent", "Dry the product under vacuum" ] } | |

CAS番号 |

119350-44-6 |

製品名 |

6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione |

分子式 |

C11H13N3O3 |

分子量 |

235.243 |

IUPAC名 |

6-acetyl-1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H13N3O3/c1-6(15)8-5-7-9(12(8)2)13(3)11(17)14(4)10(7)16/h5H,1-4H3 |

InChIキー |

QYBGWXHSXAYPCR-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC2=C(N1C)N(C(=O)N(C2=O)C)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2728518.png)

![N-(2-chloro-4-methylphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2728521.png)

![2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2728523.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2728526.png)

![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2728530.png)

![(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate](/img/structure/B2728535.png)

![1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole](/img/structure/B2728537.png)